molecular formula C10H8BrN3O B11852079 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide

Cat. No.: B11852079
M. Wt: 266.09 g/mol
InChI Key: CBAGUYHOQANGRJ-UHFFFAOYSA-N
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Description

4,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide is a complex organic compound with a unique tricyclic structure This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of nitrogen atoms and the bromide ion. Common reagents used in these reactions include various amines, brominating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms and a bromide ion. This combination of features gives it distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide

InChI

InChI=1S/C10H7N3O.BrH/c14-9-2-1-6-7-5-11-4-3-8(7)12-10(6)13-9;/h1-5H,(H2,12,13,14);1H

InChI Key

CBAGUYHOQANGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C3=C(N2)C=CN=C3.Br

Origin of Product

United States

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